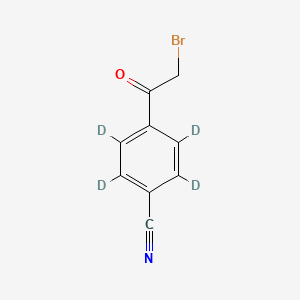

4-(2-Bromoacetyl)benzonitrile-d4

Description

4-(2-Bromoacetyl)benzonitrile-d4 is a deuterated analog of 4-(2-Bromoacetyl)benzonitrile, where four hydrogen atoms are replaced with deuterium. This isotopic substitution is strategically employed to enhance stability, reduce metabolic degradation, and improve traceability in spectroscopic studies (e.g., NMR or mass spectrometry) without altering the core chemical reactivity of the parent compound . The molecule features a benzonitrile backbone substituted with a bromoacetyl group at the para position. Its structure enables participation in nucleophilic substitution reactions (via the bromine atom) and serves as a precursor in synthesizing biologically active molecules, such as kinase inhibitors or antitumor agents.

Properties

IUPAC Name |

4-(2-bromoacetyl)-2,3,5,6-tetradeuteriobenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BrNO/c10-5-9(12)8-3-1-7(6-11)2-4-8/h1-4H,5H2/i1D,2D,3D,4D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJANCPRIUMHGJE-RHQRLBAQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C#N)C(=O)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1C#N)[2H])[2H])C(=O)CBr)[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Bromination of 4-Acetylbenzonitrile

The synthesis begins with the bromination of 4-acetylbenzonitrile, a precursor synthesized via catalytic methods. The acetyl group undergoes electrophilic substitution at the α-position using bromine (Br₂) or brominating agents like HBr in the presence of Lewis acid catalysts (e.g., FeBr₃ or AlBr₃).

Reaction Mechanism :

Laboratory-scale conditions typically involve refluxing in dichloromethane (DCM) or carbon tetrachloride (CCl₄) at 40–60°C for 6–12 hours, yielding 85–90% product. Excess bromine is neutralized with sodium thiosulfate, and the crude product is purified via column chromatography.

Deuteration of the Brominated Intermediate

Deuteration targets the benzene ring’s 2, 3, 5, and 6 positions. Two primary methods are employed:

Hydrogen-Deuterium Exchange

This traditional approach uses deuterium oxide (D₂O) under acidic or basic conditions. For example, sulfuric acid-catalyzed exchange at 150°C for 24–48 hours achieves ~70% deuteration. However, harsh conditions risk side reactions with the bromoacetyl group, limiting yield.

Catalytic Deuteration with Halogenated Intermediates

A patented method (EP 4242196A1) utilizes halogenated benzene-d₅ derivatives in cross-coupling reactions. For 4-(2-Bromoacetyl)benzonitrile-d₄, deuterated benzonitrile intermediates are synthesized first, followed by acetylation and bromination. This approach reduces deuterium source consumption by 40% and avoids high-pressure conditions.

Industrial Production Methods

Scalable Bromination Techniques

Industrial bromination employs continuous-flow reactors to enhance safety and yield. Key parameters include:

| Parameter | Laboratory Scale | Industrial Scale |

|---|---|---|

| Temperature | 40–60°C | 50–70°C |

| Catalyst | FeBr₃ | AlBr₃ |

| Reaction Time | 6–12 hours | 2–4 hours |

| Yield | 85–90% | 92–95% |

Process optimization minimizes HBr emissions, with scrubbers neutralizing residual gases.

Deuteration at Scale

Deuterium incorporation in industrial settings uses fixed-bed reactors packed with platinum or palladium catalysts. Gas-phase deuteration with D₂ at 200–300°C achieves 95–98% isotopic purity. Post-synthesis, the product is crystallized from ethanol-water mixtures to remove non-deuterated impurities.

Comparative Analysis of Deuteration Techniques

Efficiency and Cost

| Method | Deuterium Purity | Reaction Time | Cost (USD/g) |

|---|---|---|---|

| H-D Exchange | 70–80% | 24–48 hours | 12–15 |

| Catalytic Cross-Coupling | 95–98% | 8–12 hours | 8–10 |

Catalytic methods reduce costs by 30% and are preferred for large-scale production.

Side Reactions and Mitigation

Bromoacetyl groups are susceptible to nucleophilic attack during deuteration. Industrial protocols use aprotic solvents (e.g., DMF) and low temperatures (0–10°C) to suppress hydrolysis.

Precursor Synthesis: 4-Acetylbenzonitrile

Catalytic Oxidation of 4-Cyanotoluene

A Chinese patent (CN1552696A) describes the direct oxidation of 4-cyanotoluene using Mn(OAc)₃ as a catalyst:

Yields exceed 80% at 120°C under 5 bar oxygen pressure.

Reaction Optimization and Catalysts

Bromination Catalysts

| Catalyst | Yield (%) | Selectivity (%) |

|---|---|---|

| FeBr₃ | 85 | 90 |

| AlBr₃ | 92 | 95 |

| ZnBr₂ | 78 | 85 |

AlBr₃ is optimal for industrial use due to higher selectivity and lower corrosion rates.

Deuteration Catalysts

Platinum on carbon (Pt/C) achieves 98% deuteration efficiency in hydrogen-deuterium exchange, while palladium-based catalysts are preferred for cross-coupling routes.

Quality Control and Analytical Methods

Purity Assessment

| Technique | Parameter Measured | Specification |

|---|---|---|

| NMR (¹H, ²H) | Deuterium incorporation | ≥95% isotopic purity |

| HPLC | Chemical purity | ≥99% |

| Mass Spectrometry | Molecular weight | 228.08 g/mol |

Residual solvents (e.g., DCM) are monitored via GC-MS, with limits <10 ppm.

Chemical Reactions Analysis

Types of Reactions

4-(2-Bromoacetyl)benzonitrile-d4 undergoes various chemical reactions, including:

Substitution Reactions: The bromoacetyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.

Reduction Reactions: The compound can be reduced to form corresponding alcohols or amines.

Oxidation Reactions: Oxidation can lead to the formation of carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include:

Nucleophiles: Such as amines, thiols, and alcohols for substitution reactions.

Reducing Agents: Such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) for reduction reactions.

Oxidizing Agents: Such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) for oxidation reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzonitriles, while reduction can produce alcohols or amines .

Scientific Research Applications

4-(2-Bromoacetyl)benzonitrile-d4 has a wide range of applications in scientific research, including:

Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

Biology: Employed in the study of enzyme mechanisms and protein interactions due to its ability to act as a labeling agent.

Medicine: Investigated for its potential use in drug development and as a diagnostic tool.

Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 4-(2-Bromoacetyl)benzonitrile-d4 involves its interaction with specific molecular targets. The bromoacetyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to modifications that can alter their function. This property makes it useful in studying enzyme mechanisms and protein interactions .

Comparison with Similar Compounds

Comparison with Similar Compounds

The unique functional groups and isotopic labeling of 4-(2-Bromoacetyl)benzonitrile-d4 differentiate it from structurally related bromoacetyl and benzonitrile derivatives. Below is a detailed comparative analysis:

Table 1: Structural and Functional Comparisons

Key Findings from Comparative Analysis

Functional Group Influence: The bromoacetyl group in this compound and its analogs enables electrophilic reactivity, facilitating covalent bond formation with nucleophiles (e.g., thiols or amines in proteins) .

Structural Modifications and Activity: 4-(2-Bromoacetylamino)benzenearsonic acid incorporates an arsenic acid group, conferring antitumor activity via metal coordination and apoptosis induction, unlike the nitrile group in this compound . Methyl 4-(2-bromoacetyl)benzoate features an ester group, making it prone to hydrolysis and suitable for prodrug designs, whereas the nitrile group in this compound offers resistance to hydrolysis .

Substituent Positioning and Reactivity :

- 5-(2-Bromoacetyl)-2-chloro-4-methylbenzonitrile demonstrates how additional substituents (chloro and methyl) enhance steric hindrance and alter regioselectivity in reactions compared to the simpler structure of this compound .

Isotopic vs. Non-Isotopic Analogs: While this compound shares identical chemical reactivity with its non-deuterated form, deuterium incorporation provides distinct advantages in mass spectrometry and metabolic studies, such as longer half-life and reduced toxicity .

Biological Activity

4-(2-Bromoacetyl)benzonitrile-d4 is a deuterated derivative of 4-(2-bromoacetyl)benzonitrile, characterized by the presence of a bromoacetyl group attached to a benzonitrile ring. The compound has gained attention in scientific research, particularly for its role as an inhibitor of Glycogen Synthase Kinase 3 (GSK-3), an enzyme involved in critical cellular processes including glycogen metabolism, cell growth, and neuronal function. This article explores the biological activity of this compound, highlighting its mechanisms of action, biochemical pathways, and potential therapeutic applications.

The compound has a molecular formula of and a predicted molecular weight of approximately 228.08 g/mol. It is typically presented as a white solid with limited solubility in water but soluble in organic solvents like dichloromethane and dimethylformamide.

Target Enzyme: Glycogen Synthase Kinase 3 (GSK-3)

GSK-3 is a serine/threonine kinase that plays a pivotal role in various signaling pathways. The inhibition of GSK-3 by this compound occurs through an irreversible mechanism, leading to significant biochemical consequences:

- Activation of the Wnt Signaling Pathway : Inhibition of GSK-3 results in the stabilization and accumulation of β-catenin, which translocates to the nucleus and activates Wnt target genes involved in cell proliferation and differentiation.

- Impact on Microtubule Dynamics : The compound has been shown to bind to tubulin subunits, disrupting microtubule polymerization and stability, which is crucial for cellular structure and function.

Biochemical Pathways

The biological activity of this compound influences several key biochemical pathways:

- Cellular Growth and Differentiation : By modulating GSK-3 activity, the compound can affect cell cycle progression and apoptosis.

- Neuroprotection : Given GSK-3's role in neuronal function, inhibition by this compound may have implications for neurodegenerative diseases such as Alzheimer's disease.

Research Findings

Recent studies have highlighted the potential applications of this compound in various fields:

Case Study: Alzheimer's Disease

A study investigated the effects of GSK-3 inhibitors on neurodegeneration. The findings suggested that compounds like this compound could mitigate tau phosphorylation and amyloid-beta toxicity, markers associated with Alzheimer's pathology.

Anticancer Activity

Research has also explored the anticancer properties of GSK-3 inhibitors. In vitro studies demonstrated that this compound could induce apoptosis in cancer cell lines by disrupting microtubule dynamics and activating pro-apoptotic pathways.

Applications in Scientific Research

The compound serves multiple purposes across various disciplines:

- Organic Synthesis : As a reagent in chemical reactions, it aids in synthesizing more complex organic molecules.

- Biological Studies : It is utilized as a labeling agent to investigate enzyme mechanisms and protein interactions.

- Pharmaceutical Development : Its potential as a therapeutic agent for diseases related to GSK-3 dysregulation is under investigation .

Data Summary Table

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | ~228.08 g/mol |

| Physical State | White solid |

| Solubility | Soluble in organic solvents |

| Target Enzyme | Glycogen Synthase Kinase 3 |

| Key Biological Effects | Inhibition of GSK-3, activation of Wnt pathway |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.